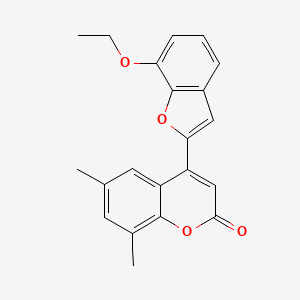

(E)-N-(cyclopropylmethyl)-N-methyl-2-phenylethenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

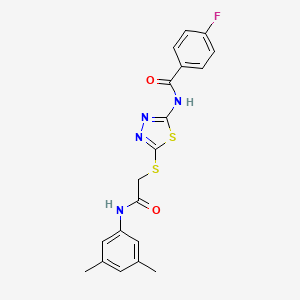

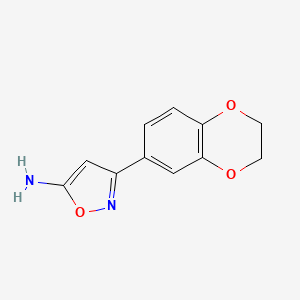

“(E)-N-(cyclopropylmethyl)-N-methyl-2-phenylethenesulfonamide” is a complex organic compound. It contains a cyclopropylmethyl group, which is a chemical structure derived from cyclopropane . It also contains a phenyl group (a ring of 6 carbon atoms, often represented as “Ph” in organic chemistry) and a sulfonamide group (a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom).

Synthesis Analysis

While specific synthesis methods for this compound are not available, cyclopropyl groups are typically produced in a cyclopropanation reaction . The synthesis of cyclopropyl-containing compounds has been reported . Transition-metal catalysis has enabled the installation of functionalized cyclopropanes using cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the cyclopropylmethyl, phenyl, and sulfonamide groups. Cyclopropane has a triangular ring structure, which is highly strained due to its small size .

Chemical Reactions Analysis

Cyclopropane, a component of this compound, can undergo various reactions due to its high ring strain. Transition-metal-catalysed C–C bond formation reactions at cyclopropane have been studied . Enantioselective ring-opening reactions of cyclopropanes have also been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and bonding of its constituent groups. Unfortunately, specific information on this compound is not available .

Wissenschaftliche Forschungsanwendungen

Novel Synthesis and Chemical Transformations

Research has developed novel synthesis methods and chemical transformations involving sulfonamide derivatives, demonstrating the compound's versatility in organic synthesis. For instance, N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been utilized as a benign electrophilic cyanation reagent, facilitating the synthesis of benzonitriles from aryl and heteroaryl bromides, indicating the potential for creating pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011). Similarly, the synthesis and characterization of celecoxib derivatives have shown applications in the development of anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, highlighting the chemical's role in generating therapeutically relevant molecules (Küçükgüzel et al., 2013).

Catalysis and Material Science

In catalysis, the compound has facilitated the development of innovative processes. For example, a study on the cyclopropanation of 3-aryl-2-phosphonoacrylates induced by chiral auxiliaries underscores the compound's utility in stereoselective synthesis, contributing to the field of chiral chemistry and material science (Takagi et al., 2001). Moreover, the design and solubility enhancement of iron phthalocyanine for potential oxidation catalyst applications reflect the intersection between organic chemistry and material science, offering insights into the design of oxidation catalysts (Işci et al., 2014).

Antimicrobial and Anticancer Research

In the realm of biomedicine, derivatives of this compound have been evaluated for their antimicrobial and anticancer properties. The design, synthesis, and evaluation of thiol-activated sources of sulfur dioxide as antimycobacterial agents underscore the potential for developing novel treatments for tuberculosis, showcasing the compound's application in addressing global health challenges (Malwal et al., 2012).

Biological Studies and Mechanistic Insights

Furthermore, studies have employed derivatives of (E)-N-(cyclopropylmethyl)-N-methyl-2-phenylethenesulfonamide to provide mechanistic insights into biological processes. For example, research on the effects of 1-methylcyclopropene on fruits and vegetables has leveraged related compounds to investigate the role of ethylene in ripening and senescence, contributing to our understanding of plant biology and post-harvest technology (Watkins, 2006).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-N-(cyclopropylmethyl)-N-methyl-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2S/c1-14(11-13-7-8-13)17(15,16)10-9-12-5-3-2-4-6-12/h2-6,9-10,13H,7-8,11H2,1H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQXIDHNTLCWPV-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC1)S(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1CC1)S(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclopropylmethyl)-N-methyl-2-phenylethene-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-cyclopropyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2565873.png)

![Benzo[d][1,3]dioxol-5-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone](/img/structure/B2565875.png)

![Ethyl 2-[8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazo lidino[1,2-h]purin-3-yl]acetate](/img/structure/B2565878.png)

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2565885.png)

![N-[2-(3-Cyclopentyl-8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2565887.png)